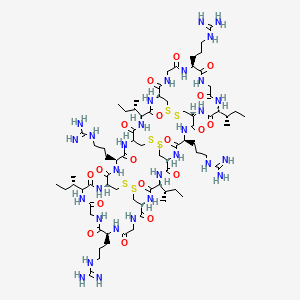
Retrocyclin-1
Overview
Description
Retrocyclin-1 is an ancestral hominid θ-defensin, a circular octadecapeptide with an internal tridisulfide ladder, which exhibits antiretroviral properties, particularly against HIV-1. It is encoded in the human genome by a θ-defensin pseudogene, which is not expressed due to a premature stop codon in its signal sequence. Despite this, the mature coding sequence remains intact, allowing for the peptide to be synthesized artificially. This compound has been shown to protect human cells in vitro from infection by both T- and M-tropic strains of HIV-1 .
Synthesis Analysis
This compound is not naturally produced in humans due to a mutation in the signal sequence of the gene. However, it can be generated by solid-phase peptide synthesis, which has been used to create the peptide corresponding to the processed human retrocyclin. This synthetic approach has enabled the study of retrocyclin's inhibitory effects on HIV-1 replication in human cells .
Molecular Structure Analysis
The molecular structure of this compound is characterized by its circular nature and the presence of a tridisulfide ladder, which is crucial for its biological activity. The peptide's structure allows it to bind with high affinity to glycoproteins and glycolipids implicated in HIV-1 entry, such as gp120 and CD4. The binding affinity is significantly reduced when the tridisulfide ladder is disrupted, indicating the importance of this structural feature .
Chemical Reactions Analysis
This compound interacts with various molecules through binding reactions. It has been shown to bind with high affinity to HIV-1 related glycoproteins and glycolipids, such as gp120, CD4, and galactosylceramide. These interactions are mediated by both O-linked and N-linked sugars, which serve as binding sites for this compound. The peptide's ability to bind to these molecules is highly correlated with its capacity to protect human cells from HIV-1 infection .
Physical and Chemical Properties Analysis
This compound's physical and chemical properties are closely related to its antiviral activity. It is a small, cysteine-rich peptide with lectin-like properties, allowing it to recognize and bind to carbohydrate-containing surface molecules. This binding is integral to its ability to protect cells from HIV-1 infection. The peptide's circular structure and disulfide bonds contribute to its stability and functional activity .
Relevant Case Studies
Several studies have demonstrated the potential of this compound as an antiretroviral agent. For instance, it has been shown to inhibit the replication of R5 and X4 strains of HIV-1 in human cells and to block HIV-1 replication at entry. Additionally, this compound analogs, such as RC-101, have been developed with enhanced activity against primary HIV-1 isolates, suggesting that further modifications could improve its antiviral properties . Another study revealed that human cells could be induced to produce this compound by using aminoglycosides to read-through the premature termination codon in mRNA transcripts, providing a novel approach to potentially enhance resistance to HIV-1 infection .
Scientific Research Applications
HIV-1 Inhibition
Retrocyclin-1 has demonstrated significant potential in inhibiting the infection and transmission of Human Immunodeficiency Virus type 1 (HIV-1). Studies have shown that retrocyclin analogues, like RC-101, can prevent HIV-1 infection in cervicovaginal tissue constructs without altering tissue viability or inducing inflammatory responses (Cole et al., 2007). Retrocyclin's ability to inhibit proviral DNA formation and protect CD4+ lymphocytes from HIV-1 infection highlights its potential as a topical agent for preventing sexually acquired HIV-1 infections (Cole et al., 2002).
Bacterial Vaginosis and Biofilm Inhibition
Retrocyclin's antimicrobial properties extend to its interaction with Gardnerella vaginalis, a bacterium associated with bacterial vaginosis. RC-101, a synthetic retrocyclin, inhibits the cytolytic activity of vaginolysin and significantly reduces biofilm formation by G. vaginalis, suggesting its utility in bacterial vaginosis prevention (Hooven et al., 2012).
Protection Against Anthrax Infections
This compound enhances macrophage performance and protects against experimental anthrax infections in mice. The peptide binds extensively to Bacillus anthracis spores, promoting their phagocytosis and killing by macrophages, suggesting its role in boosting innate immune responses (Welkos et al., 2011).
Inhibition of Herpes Simplex Virus (HSV)
Retrocyclin-2, a variant of retrocyclin, has shown effectiveness in protecting cells from infection by both type 1 and type 2 herpes simplex viruses. Its mechanism includes blocking viral attachment and inhibiting viral entry without causing cytotoxicity (Yasin et al., 2004).
Flavivirus Infection Inhibition
Retrocyclin-101, another variant, has demonstrated inhibitory effects on flavivirus infections, including Zika and Japanese encephalitis viruses. It interferes with the viral entry and replication stages, targeting the NS2B-NS3 serine protease and the E protein of the flavivirus (Jia et al., 2021).
Production in Chloroplasts for Therapeutic Use
Research on expressing and characterizing retrocyclin-101 in chloroplasts has shown that it can be produced as a therapeutic agent against bacterial and viral infections, including HIV-1 and sexually transmitted bacteria (Lee et al., 2011).
Lectin Properties and Binding to Glycoproteins
This compound exhibits lectin-like properties, binding with high affinity to glycoproteins such as gp120 and CD4, which are crucial for HIV-1 entry. This unique property contributes significantly to its ability to protect cells from HIV-1 infection (Wang et al., 2003).
Inhibition of Avian Influenza Virus
Retrocyclin 2 has been effective against H5N1 highly pathogenic avian influenza virus in vitro and in vivo, highlighting its potential as a new therapy for influenza and other diseases (Liang et al., 2010).
Mechanism of Action
Target of Action
Retrocyclin-1 primarily targets the HIV-1 virus . It binds to carbohydrate-containing surface molecules and gp120 , a glycoprotein implicated in HIV-1 entry . It also interacts with CD4 , the primary host cell receptor for HIV-1 .
Mode of Action
This compound inhibits the fusion of HIV-1 Env by selectively binding to the C-terminal heptad repeat region on gp41 , blocking 6-helix bundle formation . This interaction prevents the virus from infiltrating the host cell, thereby inhibiting HIV-1 entry .
Biochemical Pathways
It is known that this compound’s interaction with the hiv-1 virus and the host cell receptors disrupts the normal viral entry process, preventing the virus from infecting the cell .
Pharmacokinetics
Its ability to bind to key receptors and inhibit hiv-1 suggests that it has a high bioavailability at the site of action .
Result of Action
The primary result of this compound’s action is the inhibition of HIV-1 entry into host cells . By preventing viral entry, this compound effectively reduces the spread of the virus within the host .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of aminoglycosides can induce the production of intact, bioactive this compound peptide by human epithelial cells and cervicovaginal tissues . This suggests that certain substances can enhance the expression and function of this compound.
Future Directions
properties
IUPAC Name |
1-[3-[(1R,4S,7R,10S,16S,22R,25S,28R,31S,34R,37S,43S,49R,52S)-10,25,37,52-tetrakis[(2S)-butan-2-yl]-4,31,43-tris(3-carbamimidamidopropyl)-3,6,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54-octadecaoxo-56,57,60,61,64,65-hexathia-2,5,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53-octadecazatetracyclo[26.26.4.47,22.434,49]hexahexacontan-16-yl]propyl]guanidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C74H128N30O18S6/c1-9-35(5)53-67(119)99-45-31-125-123-29-43(59(111)89-25-49(105)91-39(17-13-21-83-71(75)76)57(109)87-27-51(107)101-53)97-69(121)55(37(7)11-3)104-66(118)48-34-128-127-33-47(95-61(113)41(93-63(45)115)19-15-23-85-73(79)80)65(117)103-56(38(8)12-4)70(122)98-44-30-124-126-32-46(64(116)94-42(62(114)96-48)20-16-24-86-74(81)82)100-68(120)54(36(6)10-2)102-52(108)28-88-58(110)40(18-14-22-84-72(77)78)92-50(106)26-90-60(44)112/h35-48,53-56H,9-34H2,1-8H3,(H,87,109)(H,88,110)(H,89,111)(H,90,112)(H,91,105)(H,92,106)(H,93,115)(H,94,116)(H,95,113)(H,96,114)(H,97,121)(H,98,122)(H,99,119)(H,100,120)(H,101,107)(H,102,108)(H,103,117)(H,104,118)(H4,75,76,83)(H4,77,78,84)(H4,79,80,85)(H4,81,82,86)/t35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,53-,54-,55-,56-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKPMSXLQWRKULW-QYJCGYSGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C1C(=O)NC2CSSCC(C(=O)NCC(=O)NC(C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)C(NC(=O)C3CSSCC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)N3)CCCNC(=N)N)NC(=O)C(NC(=O)CNC(=O)C(NC(=O)CNC4=O)CCCNC(=N)N)C(C)CC)C(C)CC)NC(=O)C(NC2=O)CCCNC(=N)N)C(C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@H]1C(=O)N[C@H]2CSSC[C@@H](C(=O)NCC(=O)N[C@H](C(=O)NCC(=O)N1)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)[C@@H]3CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N3)CCCNC(=N)N)NC(=O)[C@@H](NC(=O)CNC(=O)[C@@H](NC(=O)CNC4=O)CCCNC(=N)N)[C@@H](C)CC)[C@@H](C)CC)NC(=O)[C@@H](NC2=O)CCCNC(=N)N)[C@@H](C)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C74H128N30O18S6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1918.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: How does Retrocyclin-1 exert its antiviral activity against HIV-1?
A1: this compound primarily targets the entry stage of the HIV-1 lifecycle. It binds with high affinity to the viral envelope glycoprotein gp41, specifically the C-terminal heptad repeat region []. This interaction effectively prevents the formation of the 6-helix bundle, a crucial step for HIV-1's fusion with the host cell membrane, thereby inhibiting viral entry [, ].
Q2: Does this compound interact with host cell factors?
A2: Yes, research indicates that this compound also exhibits lectin-like properties, binding to glycosylated molecules like gp120 and CD4 on the host cell surface [, , ]. These interactions contribute to its antiviral activity, potentially by interfering with viral attachment to target cells [].
Q3: What is the molecular structure of this compound?
A3: this compound is a cyclic octadecapeptide with three intramolecular disulfide bonds arranged in a ladder-like configuration, contributing to its stability and activity [, ]. Its cyclic structure is crucial for its antiviral potency, as evidenced by the reduced activity of its acyclic variants [].
Q4: What is the amino acid sequence of this compound?
A4: The amino acid sequence of this compound is cyclo(-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg-Gly-Ile-Cys-Arg-Cys-Ile-Cys-Gly-Arg) [].
Q5: How do structural modifications impact the activity of this compound?
A5: Studies with this compound analogues have revealed crucial structure-activity relationships. For instance, RC-101, a this compound analogue with a single, conservative amino acid substitution (Arg --> Lys), demonstrated significantly enhanced potency against a panel of primary HIV-1 isolates compared to the parent peptide [].
Q6: Does the chirality of this compound affect its activity?
A6: Yes, research has shown that an enantiomer of this compound composed entirely of D-amino acids (RC-112) exhibited superior antiviral activity compared to the naturally occurring L-amino acid form. This difference is attributed to RC-112's enhanced resistance to protease degradation [].
Q7: Have any formulations been explored to improve the stability or delivery of this compound?
A8: Yes, researchers have explored formulating this compound analogues, such as RC-101, into a polyvinyl-alcohol vaginal film for potential use as a topical microbicide []. This formulation demonstrated stability for up to 6 months while retaining in vitro and ex vivo antiviral activity [].
Q8: What cell lines are commonly used to study the antiviral activity of this compound?
A9: Several cell lines have been employed to assess the efficacy of this compound. JC53-BL cells, a modified HeLa cell line, are commonly used due to their expression of HIV-1 receptors and reporter genes, allowing for the quantification of viral infection [, ]. Additionally, studies utilizing human peripheral blood mononuclear cells (PBMCs) provide insights into this compound's activity in a more physiologically relevant context [].
Q9: Has this compound demonstrated efficacy in animal models?
A10: While not directly tested against HIV-1 in vivo, this compound has shown promise in murine models of other infections. For instance, it demonstrated protective effects against Bacillus anthracis, enhancing the phagocytosis and killing of spores by macrophages [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



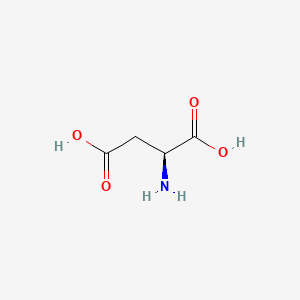
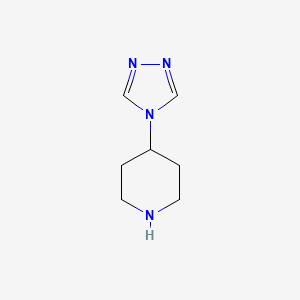
![3-Oxabicyclo[3.1.0]hexan-6-amine hydrochloride](/img/structure/B3029539.png)

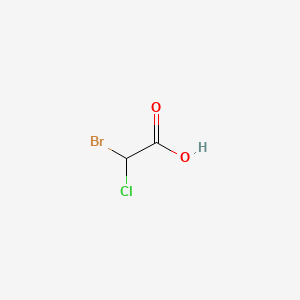
![(4aR,7aS)-rel-Hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride](/img/structure/B3029542.png)

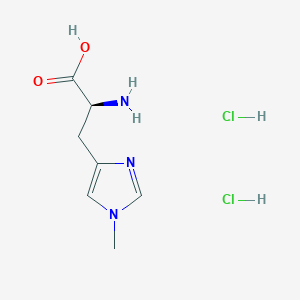
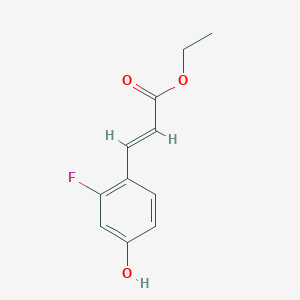

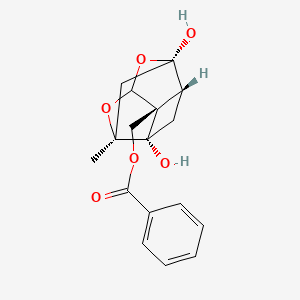

![Imidazo[1,5-A]pyridin-8-amine](/img/structure/B3029552.png)
